molecular formula C15H22MnN8O3S8Zn B14497295 Cymoxanil-mancozeb mixt. CAS No. 63665-25-8

Cymoxanil-mancozeb mixt.

Cat. No.: B14497295
CAS No.: 63665-25-8
M. Wt: 739.2 g/mol
InChI Key: UZVNCLCLJHPHIF-NOJKMYKQSA-J
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Description

Cymoxanil-mancozeb mixture is a widely used fungicidal combination that provides both protective and curative action against a variety of plant pathogens. Cymoxanil is a foliar fungicide with local systemic activity, while mancozeb is a multi-site fungicide that inhibits multiple enzyme systems in fungi. This combination is particularly effective against diseases like late blight in potatoes and tomatoes, as well as downy mildew in various crops .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cymoxanil: is synthesized through a multi-step process involving the reaction of ethyl isocyanate with cyanoacetamide, followed by methoxylation and subsequent cyclization to form the final product . The reaction conditions typically involve moderate temperatures and the use of organic solvents like acetonitrile.

Mancozeb: is produced by reacting manganese sulfate and zinc sulfate with ethylene bisdithiocarbamate (EBDC) under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying .

Industrial Production Methods

Industrial production of cymoxanil involves large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. Mancozeb production, on the other hand, involves continuous processes where the reactants are fed into reactors, and the product is continuously removed and processed .

Chemical Reactions Analysis

Types of Reactions

Cymoxanil: undergoes hydrolysis under acidic and basic conditions, leading to the formation of cyanoacetic acid and ethylurea . It also undergoes oxidation and reduction reactions, although these are less common.

Mancozeb: is stable under neutral conditions but decomposes under acidic conditions to release carbon disulfide and ethylene thiourea . It can also undergo oxidation to form various sulfur-containing compounds.

Common Reagents and Conditions

    Hydrolysis: Water, acidic or basic conditions

    Oxidation: Oxygen, hydrogen peroxide

    Reduction: Reducing agents like sodium borohydride

Major Products

    Cymoxanil: Cyanoacetic acid, ethylurea

    Mancozeb: Carbon disulfide, ethylene thiourea

Scientific Research Applications

Mechanism of Action

Cymoxanil: penetrates plant tissues and inhibits the synthesis of nucleic acids in fungal cells, thereby preventing their growth and reproduction . It acts locally within the plant and has both protective and curative properties.

Mancozeb: acts by inhibiting multiple enzyme systems in fungi, particularly those involved in lipid metabolism and respiration . It disrupts the production of adenosine triphosphate (ATP), leading to the death of fungal cells.

Properties

CAS No.

63665-25-8

Molecular Formula

C15H22MnN8O3S8Zn

Molecular Weight

739.2 g/mol

IUPAC Name

zinc;(1E)-2-(ethylcarbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate

InChI

InChI=1S/C7H10N4O3.2C4H8N2S4.Mn.Zn/c1-3-9-7(13)10-6(12)5(4-8)11-14-2;2*7-3(8)5-1-2-6-4(9)10;;/h3H2,1-2H3,(H2,9,10,12,13);2*1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;;;2*+2/p-4/b11-5+;;;;

InChI Key

UZVNCLCLJHPHIF-NOJKMYKQSA-J

Isomeric SMILES

CCNC(=O)NC(=O)/C(=N/OC)/C#N.C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2]

Canonical SMILES

CCNC(=O)NC(=O)C(=NOC)C#N.C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2]

Origin of Product

United States

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